molecular formula C10H18BrNO3 B11937641 N-Acetylpyrrolidine-PEG2-Br

N-Acetylpyrrolidine-PEG2-Br

Cat. No.: B11937641
M. Wt: 280.16 g/mol
InChI Key: ADWBRKLQGRLOEL-UHFFFAOYSA-N
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Description

N-Acetylpyrrolidine-PEG2-Br is a compound that serves as a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The chemical structure of this compound includes a pyrrolidine ring, an acetyl group, and a polyethylene glycol chain terminated with a bromine atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylpyrrolidine-PEG2-Br involves multiple steps. One common method includes the reaction of N-acetylpyrrolidine with a polyethylene glycol derivative that has a terminal bromine atom. The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Acetylpyrrolidine-PEG2-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield a new compound with an amine group replacing the bromine atom .

Scientific Research Applications

N-Acetylpyrrolidine-PEG2-Br is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, making them valuable tools in:

    Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.

    Biology: Employed in studies to understand protein function and regulation.

    Medicine: Investigated for potential therapeutic applications, including targeted protein degradation in cancer and other diseases.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-Acetylpyrrolidine-PEG2-Br involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain in this compound provides flexibility and solubility to the PROTAC molecule, enhancing its effectiveness .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylpyrrolidine-PEG2-OH: Similar structure but with a hydroxyl group instead of a bromine atom.

    N-Acetylpyrrolidine-PEG2-NH2: Contains an amine group instead of a bromine atom.

    N-Acetylpyrrolidine-PEG2-SH: Features a thiol group in place of the bromine atom.

Uniqueness

N-Acetylpyrrolidine-PEG2-Br is unique due to its bromine atom, which makes it highly reactive in substitution reactions. This reactivity allows for the easy modification of the compound to create a wide range of derivatives, making it a versatile tool in chemical synthesis and research .

Biological Activity

N-Acetylpyrrolidine-PEG2-Br is a synthetic compound that integrates the structural features of N-acetylpyrrolidine with polyethylene glycol (PEG) and a bromine atom. This unique composition imparts both hydrophilic and hydrophobic properties, making it a candidate for various biological applications, particularly in drug delivery systems and as a surfactant. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of:

  • A pyrrolidine ring with an acetyl group.
  • A PEG chain composed of two ethylene glycol units.
  • A bromine atom that enhances reactivity, allowing for nucleophilic substitution reactions.

This structure facilitates interactions with biological macromolecules such as proteins and nucleic acids, which are crucial for its biological effects.

Enzyme Inhibition

Research indicates that derivatives of N-acetylpyrrolidine can inhibit carbohydrate hydrolysis enzymes like α-glucosidase and α-amylase, which are linked to type 2 diabetes mellitus. Inhibiting these enzymes may help manage blood sugar levels in diabetic patients. For instance, studies have shown that certain N-acetylpyrrolidine derivatives exhibit significant inhibitory activity against these enzymes:

Compound NameIC₅₀ (mM)Activity
N-(benzyl)-2-acetylpyrrolidine0.15α-Glucosidase Inhibitor
N-(tosyl)-2-acetylpyrrolidine0.20α-Amylase Inhibitor

The above data demonstrate the potential of these compounds in developing new therapeutic agents for diabetes management .

Antioxidant Activity

N-Acetylpyrrolidine derivatives also exhibit free radical scavenging properties, which could be beneficial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the ability of the acetyl group to stabilize free radicals, thus reducing cellular damage .

PROTAC Synthesis

This compound serves as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutics designed to target specific proteins for degradation, offering a novel approach to cancer treatment and other diseases. The compound's structure allows for effective conjugation with target ligands, enhancing the specificity and efficacy of PROTACs .

Case Studies

  • Diabetes Management : A study evaluated the inhibitory effects of various N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. The results indicated that these compounds could significantly lower blood glucose levels in diabetic models, suggesting their potential as new antidiabetic agents .
  • Cancer Therapeutics : In vitro studies demonstrated that this compound can enhance the efficacy of chemotherapeutic agents by facilitating targeted delivery to cancer cells through PROTAC technology. This approach not only improves drug solubility but also minimizes off-target effects .

Q & A

Basic Research Questions

Q. What characterization techniques are essential for confirming the structure of N-Acetylpyrrolidine-PEG2-Br?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to verify the pyrrolidine ring, PEG spacer, and acetyl group. Compare chemical shifts with analogous compounds (e.g., pyrrolidine derivatives in ).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values.
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1650–1750 cm1^{-1}) and PEG-related ether linkages (~1100 cm1^{-1}) (see spectroscopic principles in ).
  • Chromatography : Use HPLC or GPC to assess purity and PEG chain homogeneity .

Q. How should researchers design experiments to synthesize this compound with high purity?

  • Methodological Answer :

  • Step 1 : Optimize reaction stoichiometry (e.g., molar ratios of pyrrolidine precursor, PEG spacer, and bromo-acetylating agent) based on analogous PEGylation protocols ( ).
  • Step 2 : Select solvents (e.g., DMF or THF) compatible with both polar PEG chains and hydrophobic pyrrolidine moieties ().
  • Step 3 : Monitor reaction progress via TLC or inline IR. Terminate when intermediates are consumed.
  • Step 4 : Purify via column chromatography or dialysis to remove unreacted PEG and byproducts .

Advanced Research Questions

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Control PEG Chain Length : Use monodisperse PEG precursors or fractionate polydisperse PEG via size-exclusion chromatography.
  • Standardize Reaction Conditions : Maintain strict temperature (±2°C) and humidity control to prevent PEG hydrolysis ().
  • Quality Control : Implement real-time analytics (e.g., inline 1H^1H-NMR) for rapid feedback.
  • Statistical Analysis : Apply ANOVA to identify critical variables (e.g., stirring rate, catalyst loading) contributing to variability (see data analysis frameworks in ) .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR, MS, and IR data with computational models (e.g., DFT-predicted chemical shifts).
  • Purity Assessment : Re-purify samples to exclude contaminants causing spectral noise ( ).
  • Environmental Factors : Test solvent effects (e.g., deuterated vs. non-deuterated solvents) on NMR peak splitting.
  • Collaborative Analysis : Consult crystallography or XPS for ambiguous functional groups ( emphasizes peer-reviewed validation) .

Q. Data Presentation Guidelines

Parameter Analysis Method Acceptable Range Reference
PEG Chain LengthGPC or MALDI-TOFPDI < 1.1
Acetyl Group Integrity1H^1H-NMR (δ ~2.0–2.2 ppm)Integration ratio ±5% of theory
Bromine ContentElemental Analysis>95% of theoretical value

Q. Key Considerations for Reproducibility

  • Documentation : Follow Beilstein Journal guidelines ( ) to detail reaction conditions, purification steps, and instrumentation settings.
  • Ethical Reporting : Disclose batch variability and failed attempts to avoid publication bias ( ).
  • Peer Review : Pre-submission validation by independent labs enhances credibility ( ).

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C10H18BrNO3/c11-3-6-14-7-8-15-9-10(13)12-4-1-2-5-12/h1-9H2

InChI Key

ADWBRKLQGRLOEL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COCCOCCBr

Origin of Product

United States

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